Bienvenue dans la boutique en ligne BenchChem!

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

SARS-CoV-2 3CLpro inhibitor Fragment-based drug discovery

N-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207004-84-9, PDB ligand code 5P9, MW 286.71, formula C₁₅H₁₁ClN₂O₂) is a synthetic fragment compound identified as the non-covalent inhibitor F01 of the SARS-CoV-2 main protease (3CLpro/Mpro). Discovered through NMR-based fragment screening of a library yielding 38 hits, F01 binds at the S1 and S2 hotspots within the substrate-binding pocket of 3CLpro, as confirmed by X-ray crystallography at 1.47 Å resolution (PDB 7P51).

Molecular Formula C15H11ClN2O2
Molecular Weight 286.72
CAS No. 1207004-84-9
Cat. No. B2698566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
CAS1207004-84-9
Molecular FormulaC15H11ClN2O2
Molecular Weight286.72
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O2/c16-9-5-6-14(17-8-9)18-15(20)12-7-13(19)11-4-2-1-3-10(11)12/h1-6,8,12H,7H2,(H,17,18,20)
InChIKeySHUGQXDCDVWNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207004-84-9): Fragment F01 SARS-CoV-2 3CLpro Inhibitor – Scientific Procurement Guide


N-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207004-84-9, PDB ligand code 5P9, MW 286.71, formula C₁₅H₁₁ClN₂O₂) is a synthetic fragment compound identified as the non-covalent inhibitor F01 of the SARS-CoV-2 main protease (3CLpro/Mpro) [1]. Discovered through NMR-based fragment screening of a library yielding 38 hits, F01 binds at the S1 and S2 hotspots within the substrate-binding pocket of 3CLpro, as confirmed by X-ray crystallography at 1.47 Å resolution (PDB 7P51) [2]. Unlike the clinically deployed covalent Mpro inhibitors, F01 is a reversible, non-covalent fragment with demonstrated antiviral activity in SARS-CoV-2-infected cells.

Why Generic 3CLpro Inhibitor Substitution Fails for Fragment F01 (CAS 1207004-84-9) in Coronavirus Drug Discovery


Although multiple SARS-CoV-2 3CLpro inhibitors are commercially available—including the covalent clinical agent nirmatrelvir (IC₅₀ ≈ 19 nM) and the preclinical peptidomimetic GC376 (IC₅₀ ≈ 0.15 μM)—these compounds irreversibly acylate the catalytic Cys145 residue, permanently eliminating enzymatic activity [1]. Fragment F01 is mechanistically distinct: it is a non-covalent, reversible inhibitor (IC₅₀ = 54 μM) whose target engagement is fully reversed upon jump dilution, as demonstrated in the primary characterization study [1]. Furthermore, among the 38 fragment hits identified in the original NMR screen, F01 was the sole fragment that exhibited antiviral activity in SARS-CoV-2-infected cells (EC₅₀ = 150 μM), a property absent from its co-screened structural neighbors [2]. Substituting F01 with a covalent inhibitor or an untested fragment analog would fundamentally alter both the binding kinetics and the chemical space accessible for structure-guided fragment elaboration.

Quantitative Differentiation Evidence: N-(5-Chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide vs. In-Class and Cross-Class Comparators


Non-Covalent Reversible Inhibition vs. Covalent Irreversible 3CLpro Inhibitors (Nirmatrelvir, GC376)

Fragment F01 inhibits SARS-CoV-2 3CLpro with an IC₅₀ of 54 μM through a non-covalent, fully reversible mechanism, as demonstrated by jump dilution assay showing complete recovery of enzymatic activity upon 100-fold dilution [1]. This contrasts sharply with the clinically deployed covalent inhibitors: nirmatrelvir (IC₅₀ = 19 nM, covalent irreversible modification of Cys145) and the preclinical peptidomimetic GC376 (IC₅₀ ≈ 0.15 μM, covalent) [2]. For fragment-based lead discovery workflows, reversible binding is mechanistically critical because it enables accurate determination of structure–activity relationships (SAR) without the confounding time-dependent accumulation of covalent adducts that can mask true binding thermodynamics.

SARS-CoV-2 3CLpro inhibitor Fragment-based drug discovery

Unique Antiviral Activity Among Co-Screened Fragment Hits

Of the 38 fragment hits identified in the NMR-based screen against SARS-CoV-2 3CLpro, F01 was the only fragment that demonstrated antiviral activity in SARS-CoV-2-infected Vero-81 cells (EC₅₀ = 150 μM), with a concurrent low cytotoxicity profile (CC₅₀ > 400 μM) yielding a selectivity index (SI = CC₅₀/EC₅₀) exceeding 2.7 [1]. The remaining 37 fragment hits, despite showing NMR chemical shift perturbations indicative of 3CLpro binding, did not translate to measurable antiviral effects in the same cellular infection model [1]. This functional progression from target engagement to cellular antiviral activity is a critical differentiator when selecting a fragment for hit-to-lead optimization campaigns.

SARS-CoV-2 antiviral Fragment screening Cell-based antiviral assay

Fragment Ligand Efficiency vs. Clinical-Stage 3CLpro Inhibitors

Fragment F01 exhibits a ligand efficiency (LE) of 0.29–0.30 kcal mol⁻¹ per heavy atom (HA = 21, MW = 286.7 Da), derived from its IC₅₀ of 54 μM (pIC₅₀ = 4.27) and Kd of 73 μM (pKd = 4.14) [1]. This places F01 within the accepted 'good fragment' range (LE ≥ 0.30) for fragment-based lead discovery, while its low molecular weight offers substantial room for vector-based elaboration without exceeding drug-like property thresholds. By comparison, the clinical candidate nirmatrelvir (MW = 499.5 Da, HA = 36, LE ≈ 0.42) is a fully optimized drug-like molecule with minimal remaining chemical space for further property-preserving modification [2]. For research groups initiating a fragment-to-lead campaign against 3CLpro, F01 provides a validated, high-LE starting point that preserves >210 Da of molecular weight headroom for fragment growing, linking, or merging strategies.

Fragment-based drug design Ligand efficiency Lead optimization

3-Oxo-Indane-1-Carboxamide Scaffold Differentiation vs. 2,3-Dihydro-Indene-2-Carboxamide Regioisomer

The F01 scaffold contains a critical 3-oxo substituent on the 2,3-dihydro-1H-indene ring, positioning the carboxamide at the 1-position (3-oxo-2,3-dihydro-1H-indene-1-carboxamide). The commercially available regioisomer N-(5-chloropyridin-2-yl)-2,3-dihydro-1H-indene-2-carboxamide (MW = 272.73 Da, C₁₅H₁₃ClN₂O) lacks the 3-oxo group and places the carboxamide at the 2-position, representing a distinct chemotype . In the F01–3CLpro co-crystal structure (PDB 7P51, 1.47 Å), the indanone carbonyl oxygen forms shape-complementary interactions within the S1 pocket, while the chloropyridine ring occupies the hydrophobic S2 subsite [1]. Although direct comparative IC₅₀ data for the 2-carboxamide regioisomer against 3CLpro are not available in the public domain, SAR studies on F01 analogs demonstrate that modification or removal of the indanone moiety results in >10-fold potency loss (analogs with scaffold changes: IC₅₀ >500 μM vs. F01 IC₅₀ = 54 μM) [2]. The 3-oxo-1-carboxamide scaffold is therefore non-trivially coupled to the pharmacophore driving 3CLpro inhibition.

Scaffold differentiation Structure–activity relationship S1 pocket pharmacophore

Dual S1–S2 Hotspot Binding Mode vs. Single-Site Fragments and Allosteric Binders

NMR-based fragment screening of the dimeric SARS-CoV-2 3CLpro identified three distinct protein hotspots: two within the substrate-binding pocket (S1 and S2 subsites) and one at the dimer interface [1]. Among the 38 fragment hits, F01 is characterized as simultaneously occupying both S1 and S2 hotspots within the catalytic site, as confirmed by NMR chemical shift perturbation mapping and subsequently validated by the 1.47 Å co-crystal structure (PDB 7P51) [2]. Other fragment hits from the same screen were mapped to single hotspots: some occupied only the dimer interface allosteric site, while others bound exclusively to either S1 or S2 individually [1]. Dual-hotspot occupancy is advantageous for fragment-based optimization because it provides two simultaneous vectors for fragment growing—the indanone moiety in S1 and the chloropyridine in S2—enabling independent or cooperative elaboration without requiring fragment linking of two separate singleton hits [1].

3CLpro binding sites Fragment hotspot mapping Structure-based drug design

Optimal Research and Industrial Application Scenarios for Fragment F01 (CAS 1207004-84-9) in Antiviral Drug Discovery


Fragment-Based Lead Discovery for Pan-Coronavirus 3CLpro Inhibitors

Fragment F01 serves as a validated, high-ligand-efficiency (LE = 0.29–0.30 kcal mol⁻¹ HA⁻¹) starting point for fragment-to-lead campaigns targeting the conserved 3CLpro active site across coronaviruses (SARS-CoV-2, SARS-CoV-1, MERS-CoV) [1]. Its non-covalent, reversible mechanism (IC₅₀ = 54 μM, full recovery in jump dilution assay) enables reliable SAR determination without the confounding time-dependent kinetics inherent to covalent warheads [1]. The dual S1–S2 hotspot occupancy provides two distinct vectors for structure-guided fragment growing—from the indanone (S1) and chloropyridine (S2) moieties—allowing medicinal chemistry teams to explore independent elaboration strategies while maintaining the crystallographically validated binding pose (PDB 7P51, 1.47 Å) [2]. Downstream optimization studies have demonstrated that systematic SAR exploration around the F01 scaffold yields up to 40-fold improvements in 3CLpro inhibitory potency, confirming the tractability of this chemotype for lead optimization [3].

Chemical Biology Probe for 3CLpro Conformational Dynamics and Allosteric Regulation

The comprehensive NMR characterization of F01 binding to dimeric 3CLpro—including backbone resonance assignments and chemical shift perturbation mapping—establishes this fragment as a well-characterized probe for studying the conformational interplay between the substrate-binding pocket and the dimer interface [1]. Unlike covalent active-site probes that permanently lock the protease in a single state, the reversible binding of F01 (Kd = 73 μM by NMR) permits dynamic equilibrium studies of 3CLpro conformational ensembles in solution [1]. This property is particularly valuable for investigating allosteric communication pathways between the three identified protein hotspots (S1, S2, dimer interface) and for validating computational models of 3CLpro dynamics under physiologically relevant conditions [1].

Structural Biology Reference Compound for S1–S2 Pharmacophore Modeling

With a high-resolution co-crystal structure available at 1.47 Å (PDB 7P51) [1], F01 provides an experimentally rigorous reference for building and validating pharmacophore models of the 3CLpro S1–S2 pocket region. The well-resolved electron density (real-space correlation coefficient = 0.847, average occupancy = 0.97) enables precise definition of key interaction features: shape complementarity of the indanone within S1, halogen-aryl packing of the 5-chloropyridine in S2, and the hydrogen-bonding network involving the carboxamide linker [1]. Structural biology groups performing fragment soaking or co-crystallization screens can use F01 as a positive control to validate 3CLpro crystal systems and assess the quality of new protein preparations prior to high-throughput fragment screening campaigns [1].

Pharmacophore Template for Non-Covalent Mpro Inhibitor Design Pipelines

F01 represents a rare non-covalent, non-peptidomimetic inhibitor of SARS-CoV-2 3CLpro with confirmed antiviral activity (EC₅₀ = 150 μM in Vero-81 cells, CC₅₀ > 400 μM), distinguishing it from the dominant class of covalent peptidomimetic inhibitors (e.g., nirmatrelvir, GC376) [1]. Computational chemistry teams engaged in virtual screening or de novo design of non-covalent Mpro inhibitors can use the F01-bound structure (PDB 7P51) as a template for docking-based pharmacophore queries, focusing on the S1–S2 interaction features that drive the non-covalent binding mode [2]. The demonstrated cellular antiviral activity of F01—unique among the 38 fragment hits from the screen—provides a phenotypic validation anchor that computational hits can be benchmarked against, reducing the risk of pursuing false-positive docking results that lack cellular translation [1].

Quote Request

Request a Quote for N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.